molecular formula C17H14FNO3 B11714871 2-(2-Fluorophenyl)-5,6-dimethoxyquinolin-4(1H)-one

2-(2-Fluorophenyl)-5,6-dimethoxyquinolin-4(1H)-one

Cat. No.: B11714871
M. Wt: 299.30 g/mol
InChI Key: IDBNOBSHFCZCSQ-UHFFFAOYSA-N
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Description

2-(2-Fluorophenyl)-5,6-dimethoxyquinolin-4(1H)-one is a chemical compound that belongs to the quinoline family This compound is characterized by the presence of a fluorophenyl group and two methoxy groups attached to the quinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Fluorophenyl)-5,6-dimethoxyquinolin-4(1H)-one typically involves the reaction of 2-fluoroaniline with 2,3-dimethoxybenzaldehyde under acidic conditions to form an intermediate Schiff base. This intermediate is then cyclized using a suitable cyclizing agent, such as polyphosphoric acid, to yield the desired quinoline derivative. The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The use of continuous flow reactors can also be explored to enhance the efficiency and scalability of the synthesis process. Purification steps, such as recrystallization or chromatography, are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-(2-Fluorophenyl)-5,6-dimethoxyquinolin-4(1H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced quinoline derivatives.

    Substitution: The fluorophenyl group allows for nucleophilic aromatic substitution reactions, where nucleophiles replace the fluorine atom.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid under acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as potassium carbonate.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Reduced quinoline derivatives.

    Substitution: Substituted quinoline derivatives with various functional groups replacing the fluorine atom.

Scientific Research Applications

2-(2-Fluorophenyl)-5,6-dimethoxyquinolin-4(1H)-one has been explored in several scientific research areas:

    Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Studied for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of novel materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(2-Fluorophenyl)-5,6-dimethoxyquinolin-4(1H)-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to the modulation of biological pathways. For instance, it could interact with DNA or proteins, affecting cellular processes such as replication or signal transduction. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluorophenylacetic acid
  • 5-(2-Fluorophenyl)-1H-pyrrole-3-carbaldehyde
  • 1-[5-(2-Fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine fumarate

Uniqueness

2-(2-Fluorophenyl)-5,6-dimethoxyquinolin-4(1H)-one stands out due to its unique combination of a fluorophenyl group and methoxy groups on the quinoline core. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research applications. Its ability to undergo diverse chemical reactions and its potential biological activities further enhance its significance compared to similar compounds.

Properties

Molecular Formula

C17H14FNO3

Molecular Weight

299.30 g/mol

IUPAC Name

2-(2-fluorophenyl)-5,6-dimethoxy-1H-quinolin-4-one

InChI

InChI=1S/C17H14FNO3/c1-21-15-8-7-12-16(17(15)22-2)14(20)9-13(19-12)10-5-3-4-6-11(10)18/h3-9H,1-2H3,(H,19,20)

InChI Key

IDBNOBSHFCZCSQ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=C(C=C1)NC(=CC2=O)C3=CC=CC=C3F)OC

Origin of Product

United States

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